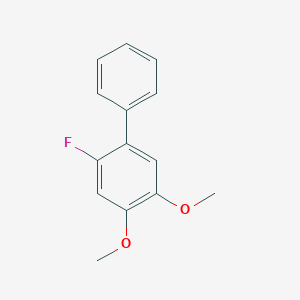

2-Fluoro-4,5-dimethoxy-1,1'-biphenyl

Description

Significance of Fluorinated Biphenyl (B1667301) Scaffolds in Organic Chemistry

The introduction of fluorine into organic molecules, particularly aromatic systems like biphenyl, has become a powerful strategy in modern organic chemistry. nih.govresearchgate.net Aromatic fluorinated biphenyl compounds are of considerable importance in diverse fields including medicinal chemistry, materials science, and crop protection. nih.gov The strategic placement of a fluorine atom can profoundly influence a molecule's properties. nih.gov

In medicinal chemistry, fluorine is often used to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. researchgate.net Its high electronegativity can alter the acidity or basicity of nearby functional groups, which can in turn improve a drug's binding affinity to its target protein. researchgate.net Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nih.gov This has led to the incorporation of fluorinated scaffolds in a significant percentage of commercial pharmaceuticals. nih.gov

In the realm of materials science, the stability of the carbon-fluorine bond and fluorine's unique electronic properties are highly advantageous. nih.gov Fluorinated biphenyls are key components in the design of liquid crystals, organic light-emitting diodes (OLEDs), and organic solar cells. nih.govacs.org These applications leverage the weak intermolecular interactions and altered electronic distribution that fluorine imparts, which are crucial for developing materials with specific optical and electronic properties. nih.gov The synthesis of these valuable scaffolds is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most extensively used methods for forming the crucial C-C bond between the two aryl rings. nih.govacs.org

Role of Dimethoxy Substitution in Biphenyl Molecular Design

Methoxy (B1213986) (-OCH3) groups are common substituents in the design of biphenyl molecules, acting as electron-donating groups that can modulate the electronic properties of the aromatic system. The placement of one or more methoxy groups can influence the molecule's conformation, reactivity, and intermolecular interactions.

From a synthetic standpoint, methoxy-substituted aromatic compounds are valuable intermediates. For example, mono- and dimethoxyarene derivatives can be synthesized from commercially available fluoroarenes and subsequently used in Suzuki coupling reactions to create more complex biphenyl structures, such as methoxylated derivatives of polychlorinated biphenyls (PCBs) for toxicological studies. researchgate.net The electron-donating nature of methoxy groups can also influence the regioselectivity of further chemical transformations on the biphenyl scaffold.

Overview of Current Research Trajectories for 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl

While specific research focused exclusively on this compound is not widely published, its structural features suggest several potential research trajectories based on studies of analogous compounds. The combination of a fluorine atom and two methoxy groups on a biphenyl core creates a unique electronic and steric environment, making it a valuable building block for synthetic chemistry and a candidate for screening in drug discovery and materials science.

Given the prevalence of fluorinated biphenyls in pharmaceuticals, a primary research direction for this compound would be in medicinal chemistry. It could serve as a precursor or intermediate for the synthesis of more complex molecules designed as inhibitors for enzymes such as Lysine Acetyl Transferases (KATs), where similar fluorinated and methoxylated biphenyl structures have been explored. googleapis.com Its specific substitution pattern could be investigated for its ability to confer advantageous properties like improved potency, selectivity, or pharmacokinetic profiles in novel therapeutic agents. nih.gov

In materials science, research could explore its use as a component in liquid crystals or as a building block for luminescent materials. researchgate.netpleiades.online The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy groups can create interesting photophysical properties. researchgate.net Analogs like dimethyl 2-fluoro-biphenyl-4,4'-dicarboxylates have been used to create luminescent dyes, suggesting that this compound could be functionalized to develop new materials for applications in OLEDs or as fluorescent probes. researchgate.netpleiades.online

Below is a table of the basic physicochemical properties for the compound of interest.

| Property | Value |

|---|---|

| Molecular Formula | C14H13FO2 |

| Molecular Weight | 232.25 g/mol |

| CAS Number | 169939-78-4 |

| Appearance | White to off-white powder |

| Purity | >95% (typical for commercial samples) |

Structure

3D Structure

Properties

Molecular Formula |

C14H13FO2 |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-phenylbenzene |

InChI |

InChI=1S/C14H13FO2/c1-16-13-8-11(10-6-4-3-5-7-10)12(15)9-14(13)17-2/h3-9H,1-2H3 |

InChI Key |

QJSQBEPJFQNYBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=CC=CC=C2)F)OC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 4,5 Dimethoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution (EAS) Mechanisms on Dimethoxy-Biphenyl Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the electronic properties of the substituents attached to the aromatic rings. nih.gov In 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl, the substituted ring contains two electron-donating methoxy (B1213986) (-OCH₃) groups and one electron-withdrawing but ortho-, para-directing fluoro (-F) group.

The methoxy groups are strong activating groups due to their ability to donate electron density to the ring via resonance (a +R effect). youtube.com This donation stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orglibretexts.org The fluoro group, conversely, is deactivating due to its strong inductive electron withdrawal (-I effect), which destabilizes the cationic intermediate. However, like the methoxy groups, it possesses lone pairs of electrons that can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgresearchgate.net

In the dimethoxy-biphenyl system, the ring bearing the three substituents is significantly more electron-rich and thus more activated towards electrophilic attack than the unsubstituted phenyl ring. The synergistic activating effect of the two methoxy groups outweighs the deactivating effect of the single fluorine atom. youtube.com Therefore, electrophilic substitution is expected to occur predominantly on the 2-fluoro-4,5-dimethoxy-substituted ring.

The directing effects of the existing substituents determine the position of the incoming electrophile. The table below summarizes the directing influence of each substituent on the available positions of the substituted ring (C3 and C6).

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| 2-Fluoro | C3 (ortho) | +R, -I | Ortho, Para | Moderate |

| C6 (meta) | -I | |||

| 4-Methoxy | C3 (ortho) | +R, -I | Ortho, Para | Low |

| C6 (meta) | -I | |||

| 5-Methoxy | C3 (meta) | -I | ||

| C6 (ortho) | +R, -I | Ortho, Para | Low |

Data table compiled based on established principles of electrophilic aromatic substitution. libretexts.orgyoutube.com

Considering these effects, the C6 position is strongly activated, being ortho to the 5-methoxy group and para to the 2-fluoro group. The C3 position is ortho to both the 2-fluoro and 4-methoxy groups. While both sites are activated, the position of substitution would ultimately depend on the specific electrophile and reaction conditions, with steric hindrance playing a role, particularly for bulky electrophiles which might favor the less hindered C6 position. youtube.com The strongest activating group typically dictates the regiochemistry. youtube.com

Nucleophilic Substitution Pathways Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgcore.ac.uk

In this compound, the substituted ring is electron-rich due to the powerful electron-donating effects of the two methoxy groups. This electronic character makes the ring generally unreactive towards traditional SNAr reactions, as it would destabilize the anionic Meisenheimer complex. nih.govidexlab.com

However, the fluorine atom itself possesses unique properties. Due to its high electronegativity, it creates a polarized C-F bond, making the ipso-carbon partially positive and a potential site for nucleophilic attack. youtube.com Among halogens, fluoride (B91410) is often the best leaving group in SNAr reactions, not because it is a stable anion in isolation, but because the highly polarized C-F bond accelerates the initial, rate-determining nucleophilic attack step. youtube.com

Despite the electron-rich nature of the ring, modern synthetic methods have been developed to enable SNAr on unactivated or electron-rich fluoroarenes. One such approach involves organic photoredox catalysis. This method utilizes a photocatalyst that, upon irradiation, can oxidize the electron-rich fluoroarene to a radical cation. This transient species is significantly more electrophilic and susceptible to nucleophilic attack, enabling the substitution reaction to proceed under mild conditions. nih.gov

| Reaction Type | Substrate Requirement | Role of Substituents | Feasibility for this compound |

| Classical SNAr | Electron-poor aromatic ring | Electron-withdrawing groups (e.g., -NO₂) are required to stabilize the Meisenheimer complex. | Unlikely due to the strong electron-donating nature of the two methoxy groups. |

| Photoredox-Catalyzed SNAr | Electron-rich or electron-neutral fluoroarenes | Electron-donating groups facilitate the initial oxidation to a radical cation. | Plausible, as the electron-rich nature of the substrate is compatible with this mechanism. nih.gov |

Oxidation Reactions of Methoxy Groups and Biphenyl (B1667301) Core

The methoxy groups and the biphenyl core of this compound can undergo oxidation under specific conditions. The most common oxidative reaction for aromatic methoxy groups is O-demethylation, which converts the methyl ether to a phenol. researchgate.netresearchgate.net This transformation is a critical step in the metabolism of many natural and synthetic compounds and can be achieved both biochemically and with chemical reagents. nih.govnih.gov

Enzymatic systems, such as cytochrome P450 monooxygenases, are known to catalyze the O-demethylation of methoxyflavones and other methoxylated aromatic compounds. nih.gov Chemical methods for demethylation often require harsh conditions, such as strong acids (e.g., HBr) or nucleophilic reagents (e.g., lithium bromide in acid). researchgate.netrsc.org The reaction proceeds via protonation of the ether oxygen followed by an SN2 substitution by a nucleophile. rsc.org The presence of two methoxy groups may lead to selective or complete demethylation depending on the reaction conditions.

Oxidation of the biphenyl core itself is more challenging without disrupting the aromatic system. Strong oxidizing agents can lead to ring cleavage or the formation of complex rearranged products rather than simple aryl-aryl coupling or hydroxylation. For instance, the oxidation of a related 5,5′-dimethoxy-3,3′-di-t-butylbiphenyl-2,2′-diol with lead tetra-acetate resulted in the formation of a complex oxepino[2,3-b]benzofuran derivative, indicating that the biphenyl system undergoes significant rearrangement rather than simple oxidation. rsc.orgflinders.edu.au Anodic oxidation of similar dimethoxy-substituted systems has also been studied, leading to various products without intramolecular aryl-aryl coupling. rsc.org This suggests that direct oxidation of the biphenyl core of this compound is less predictable and likely to be a minor pathway compared to the O-demethylation of the methoxy groups.

Functional Group Interconversions and Derivatization Reactions

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduorganic-chemistry.org For this compound, the primary sites for such transformations are the methoxy groups and the aromatic rings themselves.

As discussed in the previous section, a key FGI is the O-demethylation of the methoxy groups to yield the corresponding di-phenol. This conversion dramatically alters the molecule's reactivity, as the resulting hydroxyl groups can undergo a wide range of subsequent reactions:

Etherification: Reaction with alkyl halides to form new ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Williamson Ether Synthesis: Formation of ethers by reacting the phenoxide with an organohalide.

Another potential FGI involves the fluorine atom. While its replacement via classical SNAr is difficult, catalytic methods could potentially replace it with other nucleophiles, such as amines or alkoxides. nih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) which has properties that are more suitable for a specific analytical procedure or for altering its biological activity. researchgate.netyoutube.com For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), functional groups are often modified to increase volatility or improve detectability. researchgate.netlibretexts.org

If this compound were first demethylated to the corresponding di-phenol, the resulting hydroxyl groups could be derivatized. Common derivatization reactions for hydroxyl groups include:

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable for GC analysis. youtube.com

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) or heptafluorobutyrylimidazole to form esters that are highly responsive in electron capture detectors (ECD) for GC. researchgate.net

Alkylation: Conversion into methyl esters, for example, which can improve chromatographic behavior. youtube.com

These derivatization strategies are crucial for the analysis of such compounds in various matrices.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4,5 Dimethoxy 1,1 Biphenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

No experimental ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the aromatic and methoxy (B1213986) protons of 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl, could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

Specific ¹³C NMR chemical shift assignments for the individual carbon atoms of the biphenyl (B1667301) backbone and methoxy groups of this compound are not available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization

The characteristic ¹⁹F NMR chemical shift and any potential couplings (e.g., JHF, JCF) for the fluorine substituent in this compound have not been reported.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

No Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectra are available to confirm the connectivity and definitively assign the proton and carbon signals of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A specific FT-IR spectrum for this compound, which would detail the vibrational frequencies for key functional groups such as C-F, C-O-C, and aromatic C-H bonds, could not be found.

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. This information is crucial for structural elucidation and characterization. In the analysis of this compound, Raman spectroscopy can identify characteristic vibrational modes associated with its biphenyl core, as well as vibrations originating from its fluoro and dimethoxy substituents.

The Raman spectrum of a molecule is dictated by changes in polarizability during molecular vibrations. youtube.comyoutube.com For complex aromatic systems like substituted biphenyls, the spectrum displays a series of distinct bands, each corresponding to a specific vibrational motion. The primary vibrational modes observed for the biphenyl framework include C-H stretching, ring C-C stretching, inter-ring C-C stretching, and various in-plane and out-of-plane bending modes. stanford.eduresearchgate.net

The introduction of substituents onto the biphenyl rings—in this case, a fluorine atom and two methoxy groups—induces significant changes in the Raman spectrum compared to unsubstituted biphenyl. These changes manifest as shifts in the vibrational frequencies and alterations in the intensities of the Raman bands. The fluorine substituent is expected to influence the C-H bending modes and introduce a C-F stretching vibration. The methoxy groups will contribute their own characteristic vibrations, such as C-H stretching of the methyl groups, O-CH₃ stretching, and C-O-C bending modes.

Based on studies of analogous substituted biphenyls, a table of expected characteristic Raman shifts for this compound can be compiled. researchgate.netresearchgate.net These assignments are critical for confirming the molecular structure and understanding the influence of the substituents on the molecule's vibrational properties.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretching | 3050 - 3100 | Stretching vibrations of the C-H bonds on the two phenyl rings. |

| Methyl C-H Stretching | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the two methoxy groups. |

| Ring C-C Stretching | 1580 - 1620 | Stretching vibrations within the aromatic rings, characteristic of the phenyl groups. |

| Inter-ring C-C Stretching | 1270 - 1300 | Stretching of the single bond connecting the two phenyl rings. The position can be sensitive to the dihedral angle. researchgate.net |

| Ring Trigonal Breathing | 990 - 1010 | A symmetric in-plane vibration of the entire phenyl ring. |

| C-F Stretching | 1200 - 1350 | Stretching vibration of the carbon-fluorine bond. |

| C-O Stretching | 1230 - 1270 | Asymmetric and symmetric stretching of the aryl-ether C-O bonds. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. unl.pt For π-conjugated systems such as this compound, UV-Vis spectroscopy is particularly informative for characterizing the electronic structure. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (often the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. The presence of substituents on the aromatic rings—a fluorine atom and two methoxy groups—can significantly modulate the energies of these transitions, leading to shifts in the absorption maxima (λ_max) compared to unsubstituted biphenyl.

The methoxy groups (-OCH₃) are auxochromes with lone pairs of electrons on the oxygen atoms. These groups can donate electron density to the aromatic ring through resonance (a +M effect), which typically raises the energy of the HOMO and leads to a bathochromic (red) shift in the absorption spectrum. Conversely, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which can lower the energy of both the HOMO and LUMO. umons.ac.be The net effect on the absorption spectrum is a subtle interplay between these inductive and resonance effects, as well as the position of the substituents. umons.ac.be

The electronic transitions observed in the UV-Vis spectrum can be assigned based on theoretical calculations and comparison with analogous compounds. scielo.org.za The primary absorption bands are expected to correspond to transitions between the highest occupied and lowest unoccupied molecular orbitals.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 240 - 280 | This is the primary, high-intensity absorption band arising from electronic transitions within the conjugated π-system of the biphenyl core. |

| n → π | > 280 | A lower-intensity transition involving the promotion of a non-bonding electron from an oxygen atom of a methoxy group to an anti-bonding π* orbital. This band may be obscured by the more intense π → π* transition. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge (m/z) ratios as integers, HRMS can measure m/z values to several decimal places. This high mass accuracy (typically below 5 parts per million, ppm) allows for the unambiguous confirmation of a compound's molecular formula by distinguishing between ions that have the same nominal mass but different elemental compositions (isobars). thermofisher.comnih.gov

For this compound, the molecular formula is C₁₄H₁₃FO₂. Using the exact masses of the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass within a narrow tolerance (e.g., ± 5 ppm) provides definitive evidence for the proposed molecular formula.

The process involves ionizing the molecule (e.g., via Electrospray Ionization, ESI) and measuring the m/z of the resulting molecular ion ([M]⁺, [M+H]⁺, or [M+Na]⁺). The extremely high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, is essential for separating the analyte signal from potential matrix interferences, which is particularly important when analyzing complex mixtures. thermofisher.commdpi.com

The table below details the calculation of the theoretical exact mass for the molecular ion of this compound.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 14 | 168.000000 |

| Hydrogen | ¹H | 1.007825 | 13 | 13.101725 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Theoretical Monoisotopic Mass [M] | 232.090358 |

An experimentally determined mass of 232.0904 Da, for instance, would have a mass error of only 0.18 ppm relative to the theoretical value, strongly confirming the molecular formula C₁₄H₁₃FO₂.

Computational and Theoretical Studies on 2 Fluoro 4,5 Dimethoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Conformational Landscapes

A foundational step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl, this involves determining the precise bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings. This inter-ring twist is a defining feature of biphenyls, influencing their electronic properties and steric profile.

Conformational analysis would explore the energy landscape as a function of the rotation around the central C-C bond and the orientation of the methoxy (B1213986) groups. This would reveal the global energy minimum conformation as well as any local minima and the energy barriers separating them. Such studies would indicate the molecule's flexibility and the most likely shapes it adopts under normal conditions.

Electronic Structure: Frontier Molecular Orbitals (FMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

A DFT calculation would visualize the spatial distribution of these orbitals. For this compound, the HOMO would likely be distributed across the electron-rich dimethoxy-substituted phenyl ring, while the LUMO might be more localized on the unsubstituted phenyl ring. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. ajchem-a.comresearchgate.net It is used to predict how a molecule will interact with other chemical species. ajchem-a.com The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the electronegative fluorine and oxygen atoms, identifying these as sites for potential hydrogen bonding or coordination. The hydrogen atoms of the phenyl rings would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions. ajchem-a.com

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO energy gap. A harder molecule is less reactive.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It quantifies the molecule's propensity to act as an electrophile.

Calculating these values provides a quantitative basis for comparing the reactivity of this compound with other compounds. dergipark.org.trnih.gov

Non-Linear Optical (NLO) Properties Prediction

Molecules with specific electronic characteristics, such as an asymmetric charge distribution and a delocalized π-electron system, can exhibit Non-Linear Optical (NLO) properties. ru.nljhuapl.edu DFT calculations can predict these properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). A high β value suggests that the material could be effective for applications like frequency doubling of light. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the biphenyl (B1667301) scaffold suggests that this molecule could possess NLO activity, which theoretical calculations would aim to quantify.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation would model the movements of the atoms in this compound over time, providing insights into its conformational dynamics, flexibility, and interactions with a solvent or other molecules in a condensed phase. This would reveal how the dihedral angle between the phenyl rings fluctuates and how the methoxy groups rotate at a given temperature, offering a more realistic picture of the molecule's behavior in a real-world environment.

Quantum Chemical Approaches and Reduced Density Gradient (RDG) Analysis

Following a comprehensive search of scientific literature, no specific computational or theoretical studies employing quantum chemical approaches or Reduced Density Gradient (RDG) analysis were found for the compound this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of molecules. nih.gov Similarly, Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions, which are crucial for determining the supramolecular chemistry and physical properties of compounds. nih.govresearchgate.net

While computational studies have been performed on other fluorinated biphenyl derivatives, the search did not yield any publications containing data, such as energy frameworks, interaction energies, or Hirshfeld surface analysis, specifically for this compound. nih.govacs.orgeurjchem.com Therefore, detailed research findings and data tables related to quantum chemical and RDG analysis for this particular compound are not available in the public domain based on the conducted search.

Synthesis and Academic Research on Derivatives and Analogs of 2 Fluoro 4,5 Dimethoxy 1,1 Biphenyl

Systematic Modification of the Biphenyl (B1667301) Core

The structural versatility of the 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl scaffold allows for extensive modifications. These alterations are primarily aimed at fine-tuning the electronic, steric, and physicochemical properties of the parent molecule.

Introduction of Additional Fluorine Atoms (e.g., Difluorinated Biphenyls)

The incorporation of additional fluorine atoms into the biphenyl structure is a common strategy to modulate molecular properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's conformation, lipophilicity, and metabolic stability.

Research has demonstrated the successful synthesis of several new difluorinated biphenyl compounds using the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling method known for its efficiency in forming C-C bonds. acs.orgnih.gov This reaction is favored because boronic acids, a key reactant, are easy to handle and not inherently dangerous. nih.gov Examples of such synthesized compounds include 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl (DFDMBP). acs.orgnih.gov The synthesis of these compounds often results in excellent yields, averaging around 78%. acs.orgnih.gov

Table 1: Examples of Synthesized Difluorinated Biphenyl Compounds

| Compound Name | Abbreviation |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | TBDFBP |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | DFBPE |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | DFDMBP |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl | DFNBP |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane | DFBPMS |

This table showcases several novel difluorinated biphenyl compounds synthesized via the Suzuki-Miyaura coupling reaction. acs.orgnih.gov

Incorporation of Other Substituents (e.g., Methyl, Nitro, Sulfomethyl)

To further diversify the chemical properties of the biphenyl scaffold, researchers have introduced a variety of other substituents. These include methyl, nitro, and sulfomethyl groups, each imparting distinct electronic and steric characteristics. acs.org For example, the synthesis of 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) introduces a strong electron-withdrawing nitro group, which can significantly alter the electronic distribution within the molecule. acs.orgnih.gov Similarly, the creation of (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) adds a sulfur-containing moiety. acs.orgnih.gov

Phosphane Derivatives Containing the Biphenyl Moiety

The integration of phosphane (phosphine) ligands containing the biphenyl moiety has been an area of active research. These derivatives are of particular interest in catalysis, where the steric and electronic properties of the phosphane ligand can influence the efficiency and selectivity of a catalytic reaction. While direct examples incorporating the this compound scaffold are not explicitly detailed in the provided context, the synthesis of various phosphine (B1218219) derivatives with other biphenyl cores, such as (R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-dimethylphenyl)phosphine], highlights the general approach of using substituted biphenyls to create sophisticated phosphane ligands.

Conjugation with Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Thiadiazoles, Cinnolines)

The conjugation of the this compound scaffold with various heterocyclic systems has led to the development of novel compounds with potentially enhanced biological or material properties.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore. The synthesis of derivatives that couple a biphenyl moiety with an oxadiazole ring is an area of interest. nih.gov For example, research into 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole derivatives has been conducted. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring is another important heterocyclic core. The synthesis of 1,2,4-triazole derivatives bearing a 5-substituted biphenyl-2-sulfonamide has been explored for potential therapeutic applications. researchgate.net

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) moiety has also been incorporated into biphenyl structures. Research has focused on the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives with various substituents. nih.gov For instance, 4,7-diarylbenzo[c] acs.orgnih.govthiadiazoles have been synthesized and studied for their fluorogenic and photocatalytic properties. rsc.orgresearchgate.net

Hybrid Bio-functional Compounds Incorporating the this compound Scaffold

A significant area of research involves the creation of hybrid bio-functional compounds that utilize the this compound scaffold. This approach aims to combine the structural features of the biphenyl derivative with other biologically active molecules to create new chemical entities with unique properties.

An example of this is the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide. mdpi.com This compound was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen in a single step. mdpi.com The resulting hybrid molecule incorporates the structural features of both parent compounds and has been fully characterized using various spectroscopic methods. mdpi.com

Advanced Research Applications and Potential of 2 Fluoro 4,5 Dimethoxy 1,1 Biphenyl and Its Scaffolds

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The substituted biphenyl (B1667301) framework is a common motif in a wide array of biologically active molecules and functional organic materials. Consequently, 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl and its analogues serve as crucial intermediates in the synthesis of more complex molecular architectures. The well-established Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of such fluorinated biphenyl compounds. researchgate.netgre.ac.uknih.gov

A notable example that highlights the synthetic utility of this class of compounds is the synthesis of a structurally similar analogue, 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl. This compound has been successfully synthesized with an excellent yield of 78% via a Suzuki-Miyaura coupling reaction. nih.gov The reaction typically involves the coupling of a substituted phenylboronic acid with a haloarene in the presence of a palladium catalyst. researchgate.netgre.ac.uknih.govmdpi.com The versatility of this synthetic route allows for the introduction of various substituents on either of the phenyl rings, making it a powerful tool for creating a diverse library of biphenyl derivatives. These derivatives can then be further elaborated into more complex structures for various applications.

Table 1: Synthesis of a this compound Analogue via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |

| Substituted Phenylboronic Acid | Dihalo-dimethoxybenzene | Palladium(0) Complex | 78% | nih.gov |

Contributions to Catalyst Development (e.g., Ligands for Pd-Catalyzed Reactions)

The biphenyl scaffold is a foundational element in the design of privileged ligands for transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. The development of axially chiral biphenyl ligands has been a significant theme in asymmetric synthesis. usd.edunih.gov While direct application of this compound as a ligand has not been extensively reported, its structural motifs are relevant to the design of new phosphine (B1218219) ligands. The electronic properties of the fluorinated and methoxylated ring system can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting palladium complex. researchgate.net The steric and electronic parameters of such ligands are crucial for the efficiency of catalytic cycles, including the oxidative addition and reductive elimination steps. researchgate.net The development of novel biphenyl-based ligands continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a wide range of chemical transformations. usd.edunih.gov

Exploration in Advanced Materials Science

Fluorinated biphenyls are of considerable interest in materials science due to their unique properties, including high chemical and thermal stability, which stem from the strength of the carbon-fluorine bond. nih.gov These characteristics make them suitable candidates for a variety of advanced materials.

The electronic properties of fluorinated biphenyls make them promising components for organic electronic devices. For instance, the structural analogue 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl has been investigated for its potential use in organic solar cells. nih.gov The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge separation and transport in photovoltaic devices. The conjugated π-system of the biphenyl core facilitates electron delocalization, a key feature for molecular wires and other components in organic electronics. nih.gov The strategic placement of fluorine atoms can also impact the molecular packing in the solid state, which in turn affects the charge mobility of the material. usd.edu

Table 2: Potential Applications of Fluorinated Dimethoxy Biphenyl Scaffolds in Organic Electronics

| Application | Key Property | Potential Role of this compound |

| Organic Solar Cells | Tunable HOMO/LUMO levels | Component of the active layer to optimize energy level alignment for efficient charge separation. |

| Molecular Wires | π-conjugated system | Forms the conductive backbone for charge transport over short distances. |

| Organic Field-Effect Transistors (OFETs) | Ordered molecular packing | The fluorine and methoxy groups can influence intermolecular interactions to promote favorable packing for high charge carrier mobility. |

Biphenyl derivatives with extended π-conjugation are known to exhibit photoluminescence. The introduction of fluorine and methoxy substituents can modulate the emission wavelength and quantum yield of these materials. The electronic effects of these substituents can alter the energy gap between the HOMO and LUMO, thereby tuning the color of the emitted light. Research into new photoluminescent materials based on fluorinated biphenyls is ongoing, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Mechanistic Investigations into Biotransformation Pathways of Fluorinated Aromatic Compounds

Understanding the biotransformation of fluorinated aromatic compounds is crucial for assessing their environmental fate and potential for bioremediation. Microorganisms have been shown to degrade a variety of aromatic compounds, including biphenyls. medcraveonline.comnii.ac.jpnih.gov The presence of fluorine atoms can significantly impact the metabolic pathways. In some cases, enzymatic hydroxylation of the aromatic ring is a key initial step in the degradation process. nih.govresearchgate.netnih.gov Studies on the microbial degradation of biphenyl and its derivatives have identified various intermediates and ring-cleavage products. nii.ac.jp While specific biotransformation studies on this compound are not documented, it is plausible that it could be a substrate for microbial enzymes such as dioxygenases, which are known to initiate the degradation of aromatic compounds. nii.ac.jpnih.gov The position of the fluorine and methoxy groups would likely influence the regioselectivity of enzymatic attack and the subsequent metabolic fate of the molecule. researchgate.net Further research in this area could provide insights into the environmental persistence of such compounds and the potential for developing bioremediation strategies. medcraveonline.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4,5-dimethoxy-1,1'-biphenyl, and how are intermediates characterized?

- Category : Basic (Synthesis)

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to construct the biphenyl core, followed by fluorination and methoxy group introduction. For example, intermediates like 4,4′-difluoro chalcone derivatives are synthesized via Claisen-Schmidt condensation ( ). Characterization employs NMR (¹H/¹³C) to confirm regiochemistry, FT-IR for functional groups (e.g., C-F stretching at ~1100 cm⁻¹), and melting point analysis. Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is critical for unambiguous structural confirmation, as demonstrated in related biphenyl derivatives () .

Q. How is the crystal structure of this compound determined experimentally?

- Category : Basic (Structural Analysis)

- Methodological Answer : SC-XRD is the gold standard. Crystals are grown via slow evaporation (e.g., using ethanol/chloroform). Data collection is performed on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are refined with SHELXL ( ). Key parameters include bond angles (e.g., C-F bond length ~1.35 Å) and torsion angles between biphenyl rings. Displacement parameters validate thermal motion accuracy. For example, related fluorinated biphenyls show orthorhombic systems with Pna2₁ space groups ( ) .

Q. Which spectroscopic techniques are used to characterize this compound, and what key signals are observed?

- Category : Basic (Spectral Characterization)

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm); methoxy groups show singlets at δ ~3.8 ppm.

- ¹³C NMR : Fluorinated carbons resonate at δ ~160 ppm (C-F coupling), while methoxy carbons appear at δ ~55 ppm.

- FT-IR : C-F stretches at 1100–1250 cm⁻¹; aryl-O-CH₃ bands at ~2850 cm⁻¹.

- UV-Vis : π→π* transitions (λmax ~260 nm) confirm conjugation (). Cross-validate with computational spectra (e.g., TD-DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and optimize the molecular geometry of this compound?

- Category : Advanced (Computational Chemistry)

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potentials. Exact exchange terms improve thermochemical accuracy ( ). Compare computed bond lengths/angles with SC-XRD data (e.g., C-C biphenyl torsion angles). Solvent effects (PCM model) refine dipole moments. For fluorinated biphenyls, Mulliken charges reveal electron-withdrawing effects of fluorine .

Q. What experimental and theoretical approaches address contradictions in reported bioactivity data for biphenyl derivatives?

- Category : Advanced (Data Contradiction Analysis)

- Methodological Answer : Contradictions (e.g., antifungal vs. weak antibacterial activity in ) require:

- Dose-response assays : Determine MIC/MBC values across bacterial strains.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with hydroxyl groups) and test potency.

- Molecular docking : Simulate ligand-receptor interactions (e.g., with bacterial efflux pumps).

Triangulate findings via multiple assays (e.g., checkerboard synergy tests) and meta-analysis of literature () .

Q. How can this compound be utilized as a linker in coordination polymers, and what design considerations apply?

- Category : Advanced (Materials Chemistry)

- Methodological Answer : The biphenyl core serves as a rigid spacer. Design steps:

- Functionalization : Introduce carboxylate groups (e.g., biphenyl-4,4′-diacetic acid in ) for metal coordination.

- Solvothermal synthesis : React with metal salts (e.g., Zn(NO₃)₂) in DMF/water.

- Topology analysis : Use TOPOS software to classify networks (e.g., pcu nets). Monitor porosity via BET surface area measurements. Stability tests (e.g., PXRD after solvent immersion) validate robustness .

Q. What methodological strategies ensure reproducibility in thermal stability studies of fluorinated biphenyl derivatives?

- Category : Advanced (Thermal Analysis)

- Methodological Answer :

- TGA/DSC : Conduct under nitrogen (heating rate 10°C/min). Key metrics: decomposition onset temperature (T₀) and residue mass. For 2-fluoro-4,5-dimethoxy derivatives, expect T₀ > 200°C due to aromatic stability.

- Kinetic analysis : Apply Flynn-Wall-Ozawa model to activation energy (Eₐ). Compare with DFT-calculated bond dissociation energies ().

- Controlled humidity tests : Assess hygroscopicity impacts on thermal profiles .

Q. How can researchers design cohort studies to evaluate long-term environmental impacts of fluorinated biphenyls?

- Category : Advanced (Environmental Toxicology)

- Methodological Answer :

- Exposure cohorts : Track bioaccumulation in aquatic organisms (e.g., BCF values; ).

- Longitudinal sampling : Measure metabolite concentrations (e.g., hydroxylated derivatives) via LC-MS.

- Ecotoxicological endpoints : Assess growth inhibition (algae) or LC₅₀ (fish). Statistical models (Cox regression) correlate exposure levels with outcomes () .

Q. What advanced techniques validate crystallographic data when disorder is present in fluorinated biphenyl structures?

- Category : Advanced (Crystallography)

- Methodological Answer :

- Twinned crystals : Use TWINABS for data integration.

- Disorder modeling : Apply PART instructions in SHELXL (). For methoxy groups, refine occupancy factors and anisotropic displacement parameters.

- Hirshfeld surfaces : Analyze intermolecular contacts (e.g., F⋯H interactions) with CrystalExplorer. Cross-check with 2D fingerprint plots () .

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Category : Advanced (Data Interpretation)

- Methodological Answer :

- Vibrational mode analysis : Assign FT-IR peaks using VEDA software; compare with DFT-simulated spectra. Adjust scaling factors (e.g., 0.96–0.98 for B3LYP).

- Solvent corrections : Apply IEF-PCM in TD-DFT for UV-Vis.

- Dynamic effects : Include anharmonic corrections (e.g., with VPT2) for NMR shifts. Publish raw data and workflows to enhance reproducibility () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.